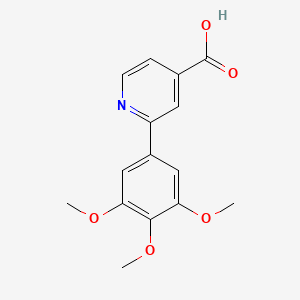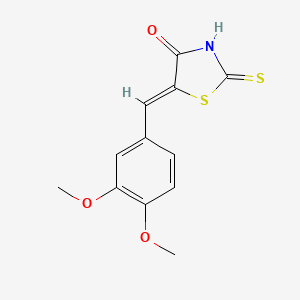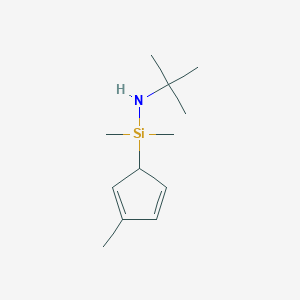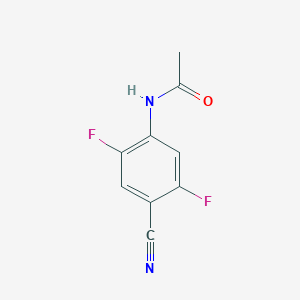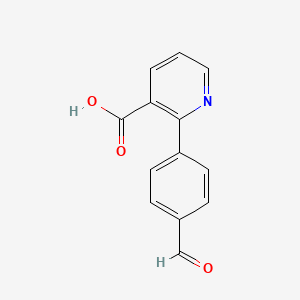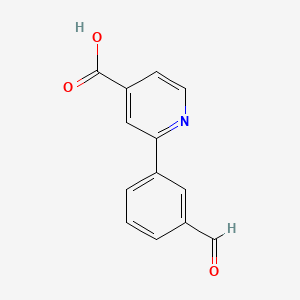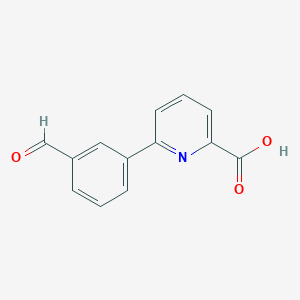
6-(3-Formylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Formylphenyl)picolinic acid (6-FPA) is an organic compound with a molecular formula of C9H8NO2. It is a derivative of picolinic acid and is often used as a reagent in laboratory experiments. 6-FPA is also widely used in scientific research applications, such as in the synthesis of various compounds and as a component of enzyme substrates and inhibitors. This article will provide an overview of 6-FPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
6-(3-Formylphenyl)picolinic acid, 95% is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, such as phenylalanine, tyrosine, and tryptophan. It is also used as a component of enzyme substrates and inhibitors, and as an inhibitor of the enzyme cytochrome P450. In addition, 6-(3-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as the antiepileptic drug vigabatrin and the antifungal drug fluconazole.
Mechanism of Action
6-(3-Formylphenyl)picolinic acid, 95% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs, hormones, and other substances in the body. By inhibiting the enzyme, 6-(3-Formylphenyl)picolinic acid, 95% prevents the metabolism of these substances, thus allowing them to remain in the body for longer periods of time.
Biochemical and Physiological Effects
6-(3-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of the enzyme cytochrome P450. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, hormones, and other substances. In addition, 6-(3-Formylphenyl)picolinic acid, 95% has been found to have antioxidant and anti-inflammatory effects, as well as to reduce the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
6-(3-Formylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and can be used in a wide range of experiments. However, 6-(3-Formylphenyl)picolinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions.
Future Directions
There are several potential future directions for the use of 6-(3-Formylphenyl)picolinic acid, 95% in scientific research. It could be used as a component of enzyme substrates and inhibitors in drug synthesis, as well as in the synthesis of other compounds. It could also be used as a tool to study the biochemical and physiological effects of various substances. In addition, it could be used to study the mechanism of action of various drugs, as well as to develop new drugs and therapies. Finally, 6-(3-Formylphenyl)picolinic acid, 95% could be used to study the effects of various environmental factors, such as air pollution, on human health.
Synthesis Methods
6-(3-Formylphenyl)picolinic acid, 95% can be synthesized in two steps. The first step involves the addition of an aqueous solution of formaldehyde to a solution of picolinic acid in aqueous sulfuric acid. The reaction is catalyzed by sulfuric acid and is complete after 3-4 hours. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture, which results in the formation of 6-(3-Formylphenyl)picolinic acid, 95%.
properties
IUPAC Name |
6-(3-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYKXWXQGLZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476073 |
Source


|
| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Carboxy(pyridin-2-YL))benzaldehyde | |
CAS RN |
566198-37-6 |
Source


|
| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








